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Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a formidable plant pathogen
responsible for significant pre- and post-harvest losses in over 200 plant species.[1] Control of
this disease has heavily relied on the application of fungicides.[2] Thiophanate-methyl, a
member of the methyl benzimidazole carbamate (MBC) class of fungicides, has been widely
used due to its systemic and broad-spectrum activity.[3] It exhibits excellent inhibitory action
against the mycelial growth and germ-tube elongation of B. cinerea.[3] However, the site-
specific mode of action of MBC fungicides presents a high risk for the development of
resistance.[2] Monitoring the efficacy of thiophanate and understanding the resistance status
of B. cinerea populations are critical for effective disease management. These application
notes provide detailed protocols for in vitro assays to determine the sensitivity of B. cinerea to
thiophanate.

Mechanism of Action and Resistance

Thiophanate-methyl itself is not the primary toxic agent. In the fungal cell, it is converted to its
active metabolite, carbendazim (also known as MBC). Carbendazim targets the (-tubulin
protein, a crucial component of microtubules.[4] By binding to B-tubulin, it disrupts the
assembly of microtubules, which are essential for the formation of the mitotic spindle during
nuclear division.[2] This inhibition of mitosis ultimately halts fungal cell division and growth.[2]
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The most common mechanism of resistance to thiophanate-methyl in B. cinerea involves point
mutations in the B-tubulin gene.[4] A frequently observed mutation is at codon 198, where a
change from glutamic acid to alanine (E198A) or valine (E198V) alters the fungicide's binding
site on the B-tubulin protein.[5][6] This alteration reduces the binding affinity of carbendazim,
rendering the fungicide ineffective and leading to a resistant phenotype.[2]
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Caption: Mechanism of action and resistance pathway for Thiophanate-methyl in B. cinerea.
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Quantitative Data Summary

The efficacy of thiophanate is quantified by determining the Effective Concentration that
inhibits 50% of growth (ECso). The ECso values are used to classify isolates into different
sensitivity or resistance categories.

ECso Range Common B-tubulin

Isolate Phenotype . Reference
(ng/mL) Mutation

Sensitive (SS) <1 None [5]

Low Resistance (LR) 1-10 E198A [5]

Weak Resistance -
10-50 Not always specified [5]

(WR)

High Resistance (HR) > 100 E198A, E198V [5][6]

Experimental Protocols

Two primary in vitro methods are used to assess the efficacy of thiophanate against B.
cinerea: the mycelial growth inhibition assay and the spore germination assay.

Protocol 1: Mycelial Growth Inhibition Assay

This assay is the most common method for determining fungicide sensitivity by measuring the
radial growth of a fungal colony on a fungicide-amended medium.[7]
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1. Prepare Media & Reagents
- Potato Dextrose Agar (PDA)
- Thiophanate Stock Solution (in DMSO)

'

2. Create Fungicide-Amended PDA
Add thiophanate stock to molten PDA to achieve
final concentrations (e.g., 0, 1, 10, 50, 100 pg/mL).

'

3. Inoculate Plates
Place a 5mm mycelial plug from an actively
growing B. cinerea culture onto the center of each plate.

:

4. Incubate
Incubate plates at 20-25°C in the dark for 3-5 days.

:

5. Measure Colony Diameter
Measure the diameter of the fungal colony in two
perpendicular directions.

:

6. Calculate Percent Inhibition
Use the formula: % Inhibition = [(DC - DT) / DC] x 100

Caption: Experimental workflow for the mycelial growth inhibition assay.

Materials and Reagents

:

7. Determine ECso Value
Plot % inhibition vs. log of fungicide concentration
and perform probit or regression analysis.

Click to download full resolution via product page

o Botrytis cinerea isolate(s)
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o Potato Dextrose Agar (PDA)

e Thiophanate-methyl (analytical standard)

e Dimethyl sulfoxide (DMSO)

 Sterile petri dishes (90 mm)

 Sterile cork borer (5 mm diameter) or scalpel
¢ Incubator (20-25°C)

e Micropipettes and sterile tips

o Parafilm

Methodology

o Preparation of Thiophanate Stock Solution:

o Dissolve thiophanate-methyl in DMSO to create a high-concentration stock solution (e.g.,
10,000 pg/mL).

o Perform serial dilutions of the stock solution with sterile distilled water or DMSO to create
working solutions that will be added to the media.

e Preparation of Fungicide-Amended Media:
o Prepare PDA according to the manufacturer's instructions and autoclave.

o Cool the molten agar in a water bath to approximately 45-50°C. This temperature is cool
enough to prevent fungicide degradation while preventing premature solidification.

o Add the appropriate volume of thiophanate working solution to the molten PDA to achieve
the desired final concentrations (e.g., 0, 1, 10, 50, 100 pug/mL).[3] The control plates (0
pg/mL) should receive an equivalent volume of the solvent (DMSO/water) used for the
fungicide dilutions.
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o Gently swirl the flask to ensure even distribution of the fungicide and immediately pour
approximately 20 mL of the amended medium into each sterile petri dish.

o Allow the plates to solidify completely in a sterile environment.

¢ |noculation:

o Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively
growing (3-5 day old) B. cinerea culture.

o Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended
and control plate.

o Seal the plates with parafilm.
 Incubation:
o Incubate the plates at 20-25°C in the dark.[8]

o Incubation should proceed until the fungal growth in the control plates has reached
approximately two-thirds to three-quarters of the plate diameter (typically 3-5 days).

o Data Collection and Analysis:

o Measure the colony diameter (in mm) for each plate. It is best practice to take two
perpendicular measurements and calculate the average.

o Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using
the following formula:[9] MGI (%) = [(DC - DT) / DC] x 100 Where:

» DC = Average diameter of the colony in the control plate.
» DT = Average diameter of the colony in the treated plate.

o To determine the ECso value, plot the percentage of inhibition against the logarithm of the
fungicide concentration.[9] Use statistical software to perform a probit analysis or fit a
dose-response curve to the data.[9]
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Protocol 2: Spore Germination Assay

This assay assesses the effect of the fungicide on the ability of B. cinerea conidia (spores) to
germinate and form a germ tube.[10]

Materials and Reagents

Mature (10-14 day old) sporulating culture of B. cinerea
 Sterile distilled water

o Wetting agent (e.g., 0.01% Tween 80)

» Sterile glass slides or 96-well microtiter plates

e Microscope

¢ Hemocytometer

o Thiophanate working solutions

Methodology

e Preparation of Spore Suspension:

o Flood a mature culture plate with a small volume (e.g., 10 mL) of sterile distilled water
containing a wetting agent.[9]

o Gently scrape the surface with a sterile loop or bent glass rod to dislodge the conidia.[9]

o Filter the suspension through sterile cheesecloth or nylon mesh to remove mycelial
fragments.

o Using a hemocytometer, count the spores and adjust the concentration of the suspension
to a final concentration of 1 x 10° or 1 x 10° spores/mL with sterile water.[10]

e Assay Setup:
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o In microcentrifuge tubes or wells of a microtiter plate, mix the spore suspension with the
various thiophanate working solutions to achieve the desired final concentrations.

o For slide-based assays, place a drop (e.g., 20-30 pL) of each suspension onto a
microscope slide. Place the slides in a humid chamber (e.g., a petri dish with moist filter
paper) to prevent drying.

 Incubation:
o Incubate at 20-22°C for 4 to 6 hours.[10]

o Data Collection and Analysis:

o After incubation, place a drop of the suspension on a microscope slide (if using microtiter
plates).

o Using a microscope, observe at least 100 spores per replicate.[9] A spore is considered
germinated if the germ tube is at least half the length of the spore itself.[9]

o Calculate the percentage of germination inhibition using the formula:[9] Inhibition (%) =
[(GC - GT) / GC] x 100 Where:

» GC = Percentage of germination in the control.
» GT = Percentage of germination in the treatment.

o Determine the ECso value as described in the mycelial growth assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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